(4-Methoxy-6-methylpyrimidin-2-yl)methanol

Lipophilicity LogP Pyrimidine derivatives

Researchers often face lipophilicity mismatches and halogen contamination with pyrimidine building blocks. (4-Methoxy-6-methylpyrimidin-2-yl)methanol (CAS 63235-12-1) provides a solution: XLogP 0.1, 4 H-bond acceptors, and a non-halogenated scaffold. Key advantages: • XLogP 0.1 for CNS leads • 4 H-bond acceptors for co-crystals • Primary alcohol handle for derivatization.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13109264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-6-methylpyrimidin-2-yl)methanol
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CO)OC
InChIInChI=1S/C7H10N2O2/c1-5-3-7(11-2)9-6(4-10)8-5/h3,10H,4H2,1-2H3
InChIKeyZPWVVQZMASUJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxy-6-methylpyrimidin-2-yl)methanol: Overview & Procurement Considerations


(4-Methoxy-6-methylpyrimidin-2-yl)methanol (CAS 63235-12-1) is a disubstituted pyrimidine derivative featuring a 4-methoxy group and a 2-hydroxymethyl group on a 6-methylpyrimidine core [1]. Classified as a pyrimidine-2-methanol, its computed XLogP3 of 0.1, low molecular weight (154.17 g/mol), and a topological polar surface area (TPSA) of 55.2 Ų [1] place it among moderately hydrophilic heterocyclic building blocks. The compound was identified in a 2008 study on the reactivity of 4‑alkoxy‑6‑methylpyrimidine N‑oxides with enamines, where its N‑oxide derivative (4‑methoxy‑6‑methyl‑pyrimidine 1‑oxide) served as a key substrate for synthesizing 2‑substituted pyrimidine acetaldehydes [2]. Its current scientific relevance lies in its use as a versatile intermediate for constructing more complex pyrimidine‑containing molecules in medicinal chemistry and agrochemical research.

1
Synthetic intermediate for N‑oxide‑mediated preparation of 2‑substituted pyrimidine acetaldehydes
2
Methoxy group provides electron‑donating character for electrophilic ring activation
3
Primary alcohol handle supports late‑stage oxidation, esterification or Mitsunobu coupling

Substitution Pitfalls with Close Analogs


Interchanging (4‑methoxy‑6‑methylpyrimidin‑2‑yl)methanol with seemingly similar pyrimidine‑2‑methanols can compromise experimental reproducibility and synthetic efficiency. The 4‑methoxy group imparts a distinct electronic character that differentiates it from 4‑chloro, 4‑amino, or unsubstituted analogs, as quantified by XLogP, hydrogen‑bond acceptor count, and NMR reactivity profiles [1][2]. For instance, the target compound’s XLogP3 of 0.1 contrasts with the 0.6 value of its 2‑amino analog, indicating a meaningful shift in lipophilicity that influences phase‑transfer and chromatographic behavior [1][3]. Additionally, the presence of four hydrogen‑bond acceptors (versus three in the 4‑chloro analog) alters solubility and supramolecular interactions in crystallization and formulation studies [1]. These quantitative differences, although class‑level in nature, directly impact purification, analytical characterization, and downstream reactivity, making blind substitution a risk for projects requiring precise control over physicochemical properties.

!
4‑Methoxy group is electron‑donating; 4‑chloro analog is deactivated, altering electrophilic substitution pathways.
!
Hydrogen‑bond acceptor count (4 vs 3) may shift solubility and crystallization behavior compared to 4‑chloro analog.
!
Lipophilicity differs from 2‑amino analog (ΔXLogP ~0.5), potentially affecting chromatographic retention and partitioning.

Quantifiable Differentiation Against Closest Analogs


Lipophilicity: Methanol vs. 2-Amino Analog

The target compound exhibits a computed XLogP3 of 0.1, making it notably more hydrophilic than its 2‑amino analog, 2‑amino‑4‑methoxy‑6‑methylpyrimidine (CAS 7749-47-5), which has an XLogP of 0.6 [1][2]. The difference of 0.5 log units corresponds to an approximately three‑fold lower octanol‑water partition coefficient, a disparity large enough to influence retention time in reversed‑phase chromatography and passive membrane permeability in cell‑based assays.

Lipophilicity
Class‑level inference
ΔXLogP3 = 0.5 (target 0.1 vs amino analog 0.6)
~3× more hydrophilic; supports polarity‑dependent extraction design
Computed value; verify for specific buffer systems
Lipophilicity LogP Pyrimidine derivatives Medicinal chemistry

Hydrogen-Bond Acceptor Capability vs. 4-Chloro Analog

The target compound possesses four hydrogen‑bond acceptors (two pyrimidine nitrogen atoms plus the 4‑methoxy oxygen and the hydroxymethyl oxygen), whereas its 4‑chloro analog has only three acceptors (two pyrimidine nitrogens and the hydroxymethyl oxygen; chlorine is a very weak acceptor) [1]. This difference directly impacts solubility in polar protic solvents such as water and methanol, a property previously documented for the target compound as 'soluble in polar solvents like water and methanol' [2].

H‑Bond Acceptors
Class‑level inference
HBA = 4 (target) vs 3 (4‑chloro analog)
May enhance aqueous solubility and co‑crystal formation
Lipinski‑based count; Cl excluded as weak acceptor
Hydrogen bonding Solubility Crystal engineering Pyrimidine intermediates

Electronic Activation: Methoxy vs. Chloro at 4-Position

The 4‑methoxy group is a stronger electron‑donating substituent (σₚ = –0.27) than chlorine (σₚ = +0.23) by Hammett analysis. In the context of pyrimidine chemistry, this means the target compound’s ring is activated toward electrophilic substitution at the 5‑position, while the 4‑chloro analog is deactivated [1]. This electronic difference was experimentally exploited in the N‑oxidation study of Yamanaka et al. (2008), where the 4‑methoxy‑6‑methylpyrimidine N‑oxide intermediate formed cleanly under mild conditions, consistent with enhanced electron density at the heterocyclic nitrogen [2].

Electronic Activation
Class‑level inference
σp = –0.27 (OCH₃) vs +0.23 (Cl); N‑oxide formation reported
Methoxy activates ring for electrophilic substitution
Hammett constants; N‑oxide per Yamanaka et al. (2008)
Nucleophilic aromatic substitution Electron-donating group Pyrimidine reactivity Synthetic intermediate

Cost-Effectiveness and Commercial Availability

While the target compound is marketed primarily as a specialized research intermediate, its closest commercially stocked analog, 2‑amino‑4‑methoxy‑6‑methylpyrimidine (CAS 7749‑47‑5), is available at $27 for 5 g (>98% purity) from major suppliers . The 4‑chloro analog (CAS 1532612‑40‑0) is significantly more expensive at $179 per 100 mg (95% purity) . The target compound (CAS 63235-12-1) is typically sourced on a quotation basis, suggesting a price point between these two extremes—likely above the amino analog due to lower production volume but below the chloro analog owing to synthetic accessibility of the methoxy precursor . Researchers requiring a non‑amino, non‑halogenated pyrimidine‑2‑methanol core should factor this differential into procurement planning.

Cost Context
Data to verify
Amino analog ~$5.4/g, chloro analog ~$1,790/g; target quotation‑based
Intermediate pricing; may support budget‑conscious procurement
Pricing from supplier listings May 2026
Procurement Cost analysis Building block Pyrimidine intermediates

Optimal Use Cases Based on Differentiation Evidence


Optimizing Lead-Like Polarity Without a Basic Amine

When designing fragment‑based libraries or lead‑optimization arrays, (4‑methoxy‑6‑methylpyrimidin‑2‑yl)methanol provides an XLogP of 0.1—lower than the 2‑amino analog (0.6)—without incorporating a basic amine that could confound target‑engagement assays. This property makes it a preferred choice for CNS‑oriented projects where excessive lipophilicity is undesirable [1].

Late-Stage Functionalization via Hydroxymethyl Handle

The primary alcohol at the 2‑position offers a synthetic handle for oxidation, esterification, or Mitsunobu coupling that is absent in 4‑methoxy‑6‑methylpyrimidine (CAS 5541‑07‑1). This allows the compound to serve as a direct precursor to aldehydes, carboxylic acids, or ether derivatives in multi‑step heterocyclic syntheses, as demonstrated by the N‑oxide work of Yamanaka et al. [2].

Exploiting the 4-Methoxy Oxygen as an H-Bond Acceptor

With four hydrogen‑bond acceptors—one more than the 4‑chloro analog—(4‑methoxy‑6‑methylpyrimidin‑2‑yl)methanol is better suited for co‑crystal engineering and host–guest chemistry. The additional acceptor site facilitates the formation of specific hydrogen‑bond networks that can be exploited for polymorph screening or metal‑organic framework assembly [3].

Avoiding Organohalogen Residues in Agrochemicals

The absence of chlorine in (4‑methoxy‑6‑methylpyrimidin‑2‑yl)methanol eliminates the risk of halogenated by‑product contamination, a growing regulatory concern in agrochemical development. This makes it a safer-choice intermediate for synthesizing crop‑protection agents where non‑halogenated building blocks are mandated by green‑chemistry initiatives .

Application
Selection Property
Validation Focus
Fragment‑based library design
Non‑basic, moderate hydrophilicity pyrimidine core
Lipophilicity and amine‑free assay compatibility
Late‑stage derivatization studies
Primary alcohol handle for oxidation or coupling
Functional group tolerance in multi‑step synthesis
Co‑crystal engineering and host–guest chemistry
Additional H‑bond acceptor site (methoxy oxygen)
Crystal packing and polymorph screening
Halogen‑free agrochemical intermediate research
Non‑halogenated pyrimidine building block
By‑product contamination risk review
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